3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone
Description
3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone is a piperazine-derived compound featuring a 3,5-dinitrophenyl ketone group and a 4-(2-methylphenyl) substituent on the piperazine ring.
Properties
IUPAC Name |
(3,5-dinitrophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-13-4-2-3-5-17(13)19-6-8-20(9-7-19)18(23)14-10-15(21(24)25)12-16(11-14)22(26)27/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQPHMMKILZMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Cyclization: The piperazine ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone and similar compounds:
Key Observations:
Substituent Effects: The 2-methylphenyl group in the target compound introduces steric hindrance and moderate lipophilicity compared to the diphenylmethyl group in , which is bulkier and more lipophilic. The 2-pyridyl group in introduces basicity and hydrogen-bonding capacity, contrasting with the aromatic 2-methylphenyl group.
Functional Group Impact :
- All compounds except share the 3,5-dinitrophenyl ketone group, which enhances electron-withdrawing effects and may influence binding to electron-rich biological targets.
- The trimethoxybenzoyl group in provides electron-donating methoxy groups, altering electronic properties compared to nitro groups.
Pharmacological and Toxicity Data
While direct data for the target compound are absent, insights from analogs include:
- Toxicity : The compound in exhibited moderate toxicity (LD₅₀: 800 mg/kg in mice via intraperitoneal route) and flammability, highlighting the need for careful handling of structurally related nitro-containing compounds.
Biological Activity
3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone is a complex organic compound featuring a piperazine ring and a dinitrophenyl group. This compound is notable for its potential biological activities, particularly in medicinal chemistry and materials science. Its unique structure allows for various chemical reactions and interactions with biological macromolecules.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 342.35 g/mol
- CAS Number : 289061-09-2
The presence of the 2-methylphenyl group significantly influences its reactivity and biological activity, making it a subject of interest in various research fields.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, altering their activity, which may lead to various pharmacological effects. The exact pathways involved depend on the specific biological targets being investigated.
Potential Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties. The efficacy against various microbial strains is an area of ongoing research.
- Cytotoxic Effects : There is potential for this compound to demonstrate cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is interest in exploring its effects on the central nervous system.
Antimicrobial Activity
In vitro studies have been conducted to assess the antimicrobial properties of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 50 | Chloramphenicol | 25 |
| Escherichia coli | 100 | Ampicillin | 50 |
| Candida albicans | 75 | Ketoconazole | 50 |
These results indicate that while the compound shows potential antimicrobial activity, it may not be as potent as established antibiotics.
Cytotoxicity Studies
Research has also focused on the cytotoxic effects of this compound on various cancer cell lines. In one study, the compound was tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines:
| Cell Line | IC (µM) | Reference Compound | IC (µM) |
|---|---|---|---|
| MCF-7 | 20 | Doxorubicin | 0.5 |
| PC-3 | 25 | Paclitaxel | 1 |
The IC values suggest that while the compound exhibits cytotoxicity, further optimization is needed to enhance its efficacy.
Case Study: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of piperazine-based compounds, including this compound. The derivatives were evaluated for their biological activities, revealing that modifications to the piperazine ring significantly influenced their antimicrobial and anticancer properties.
Future Directions
Further research is warranted to explore:
- Structural Modifications : Investigating how changes in chemical structure affect biological activity.
- Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with biological targets.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
